molecular formula C44H48N12Na4O16S4 B12729627 Tetrasodium 4,4'-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate CAS No. 93778-03-1

Tetrasodium 4,4'-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate

Cat. No.: B12729627
CAS No.: 93778-03-1
M. Wt: 1221.2 g/mol
InChI Key: SOLSIVAJVPUOIP-MOSUJMLHSA-J
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Description

Tetrasodium 4,4’-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is a synthetic organic compound commonly used as an optical brightener. Optical brighteners are chemicals that absorb light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum and re-emit light in the blue region (typically 420-470 nm). This compound is often used in detergents, paper, and textiles to enhance the appearance of color and brightness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 4,4’-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate typically involves multiple steps:

    Formation of the Stilbene Core: The stilbene core is synthesized through a condensation reaction between benzaldehyde and a suitable amine.

    Introduction of Triazine Groups: The triazine groups are introduced through a nucleophilic substitution reaction with cyanuric chloride.

    Sulfonation: The compound is sulfonated to increase its solubility in water.

    Final Assembly: The final product is assembled through a series of coupling reactions, followed by purification steps.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors, followed by purification processes such as crystallization, filtration, and drying. The conditions are optimized to maximize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

    Reduction: Reduction reactions can occur at the triazine rings.

    Substitution: Nucleophilic substitution reactions are common, especially at the triazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols.

Major Products

    Oxidation Products: Oxidized derivatives with altered optical properties.

    Reduction Products: Reduced derivatives with potential changes in solubility and reactivity.

    Substitution Products: Substituted derivatives with modified functional groups.

Scientific Research Applications

Chemistry

    Fluorescent Probes: Used as fluorescent probes in various chemical analyses.

    Photostabilizers: Employed in the stabilization of polymers against UV degradation.

Biology

    Staining Agents: Utilized in biological staining to enhance the visibility of cellular components.

    Fluorescence Microscopy: Applied in fluorescence microscopy for imaging biological samples.

Medicine

    Diagnostic Tools: Investigated for use in diagnostic imaging techniques.

    Drug Delivery: Explored as a component in drug delivery systems due to its fluorescent properties.

Industry

    Textiles: Widely used in the textile industry to brighten fabrics.

    Paper: Employed in the paper industry to enhance the brightness of paper products.

    Detergents: Commonly added to detergents to improve the appearance of washed fabrics.

Mechanism of Action

The compound exerts its effects primarily through fluorescence. It absorbs ultraviolet light and re-emits it as visible blue light, which counteracts yellowing and enhances brightness. The molecular targets include various substrates in textiles, paper, and other materials. The pathways involved are primarily photophysical processes, including absorption, fluorescence, and energy transfer.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4,4’-bis(2-sulfostyryl)biphenyl
  • Disodium 4,4’-bis(2-sulfostyryl)biphenyl
  • Tetrasodium 4,4’-bis(2-sulfostyryl)stilbene

Uniqueness

Tetrasodium 4,4’-bis((4-(bis(2-hydroxypropyl)amino)-6-((3-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate is unique due to its specific triazine and stilbene structure, which provides enhanced optical brightening properties and solubility in water. This makes it particularly effective in applications where high brightness and water solubility are required.

Properties

CAS No.

93778-03-1

Molecular Formula

C44H48N12Na4O16S4

Molecular Weight

1221.2 g/mol

IUPAC Name

tetrasodium;5-[[4-[bis(2-hydroxypropyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxypropyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C44H52N12O16S4.4Na/c1-25(57)21-55(22-26(2)58)43-51-39(45-31-7-5-9-35(17-31)73(61,62)63)49-41(53-43)47-33-15-13-29(37(19-33)75(67,68)69)11-12-30-14-16-34(20-38(30)76(70,71)72)48-42-50-40(46-32-8-6-10-36(18-32)74(64,65)66)52-44(54-42)56(23-27(3)59)24-28(4)60;;;;/h5-20,25-28,57-60H,21-24H2,1-4H3,(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H2,45,47,49,51,53)(H2,46,48,50,52,54);;;;/q;4*+1/p-4/b12-11+;;;;

InChI Key

SOLSIVAJVPUOIP-MOSUJMLHSA-J

Isomeric SMILES

CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])N(CC(C)O)CC(C)O)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC(=CC=C6)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC(CN(CC(C)O)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC(=CC=C5)S(=O)(=O)[O-])N(CC(C)O)CC(C)O)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC(=CC=C6)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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